1,3-Bis(4-carboxyphenyl)imidazolium chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-carboxyphenyl)imidazolium chloride typically involves the reaction of 4-aminobenzoic acid with formic acid in methanol . The process can be summarized as follows:
- Dissolve 4-aminobenzoic acid (5 g, 2.0 equivalents) in methanol (15 mL).
- Add 2 drops of formic acid to the solution.
- Allow the reaction to proceed under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced in larger quantities by scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-carboxyphenyl)imidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium derivatives, while oxidation and reduction can modify the carboxylic acid groups .
Scientific Research Applications
1,3-Bis(4-carboxyphenyl)imidazolium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-carboxyphenyl)imidazolium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring can interact with various biological molecules, while the carboxylic acid groups can form hydrogen bonds with target sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: Another imidazolium-based ionic liquid with similar properties but different functional groups.
1,3-Bis(4-ethenylbenzyl)imidazolium chloride: Used in the preparation of perovskite solar cells.
Uniqueness
1,3-Bis(4-carboxyphenyl)imidazolium chloride is unique due to its specific combination of the imidazolium ring and carboxylic acid groups, which confer distinct chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVTWWKYGXDSGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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